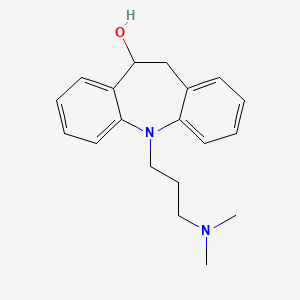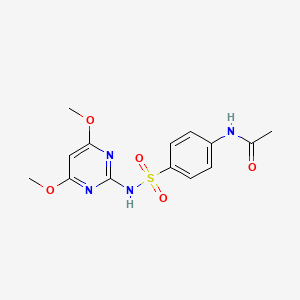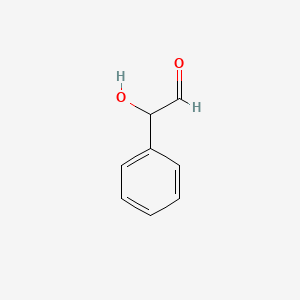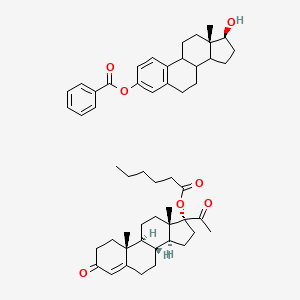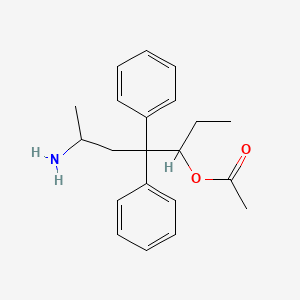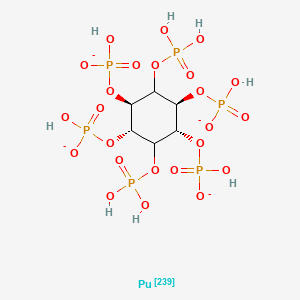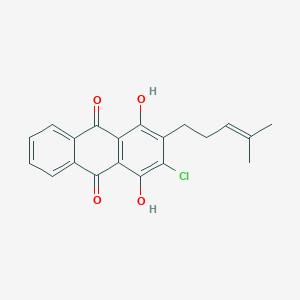
Anthrasesamone C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anthrasesamone C is a natural product found in Sesamum indicum with data available.
Scientific Research Applications
Chemical Composition and Properties
- Anthrasesamone C is a chlorinated anthraquinone derivative isolated from the roots of Sesamum indicum. It's structurally characterized as 2-chloro-1,4-dihydroxy-3-(4-methylpent-3-enyl)anthraquinone. This compound is notable for being a rare example of a chlorinated anthraquinone in higher plants (Furumoto, Iwata, Hasan, & Fukui, 2003).
Influence of Environmental Factors
- The production of this compound in Sesamum indicum hairy root cultures is influenced by the concentration of chloride ions in the culture medium. Higher chloride ion concentrations result in increased production of this compound. Additionally, this compound is thought to be generated from an unidentified metabolite through an abiotic process (Furumoto & Hoshikuma, 2012).
Biological Activities
- This compound is part of a broader group of anthraquinone derivatives found in Sesamum indicum. These compounds, including others like anthrasesamones D and E, have been the subject of research due to their diverse biological activities, though specific activities of this compound are not detailed in the available literature (Furumoto, Takeuchi, & Fukui, 2006).
Potential Applications
- While specific applications of this compound are not extensively documented, the study of anthraquinones, in general, has been significant in various fields including pharmacology, dye production, and as biological agents. Their roles range from use in medical applications to their efficacy as natural dyes and potential in various industrial processes (Duval, Pecher, Poujol, & Lesellier, 2016).
Properties
Molecular Formula |
C20H17ClO4 |
|---|---|
Molecular Weight |
356.8 g/mol |
IUPAC Name |
2-chloro-1,4-dihydroxy-3-(4-methylpent-3-enyl)anthracene-9,10-dione |
InChI |
InChI=1S/C20H17ClO4/c1-10(2)6-5-9-13-16(21)20(25)15-14(19(13)24)17(22)11-7-3-4-8-12(11)18(15)23/h3-4,6-8,24-25H,5,9H2,1-2H3 |
InChI Key |
OMNIOLUJTUKRAH-UHFFFAOYSA-N |
SMILES |
CC(=CCCC1=C(C2=C(C(=C1Cl)O)C(=O)C3=CC=CC=C3C2=O)O)C |
Canonical SMILES |
CC(=CCCC1=C(C2=C(C(=C1Cl)O)C(=O)C3=CC=CC=C3C2=O)O)C |
Synonyms |
anthrasesamone C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



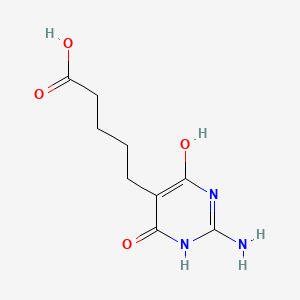
![methyl (2R)-2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate](/img/structure/B1212000.png)
![(1R,4S,7S,9R)-4-benzyl-9-[(1R,4S,7S,9R)-4-benzyl-3,6-dioxo-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-trien-9-yl]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione](/img/structure/B1212001.png)

